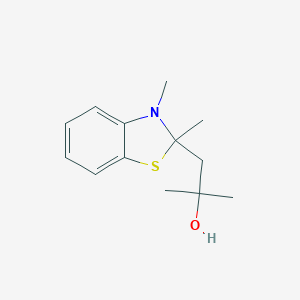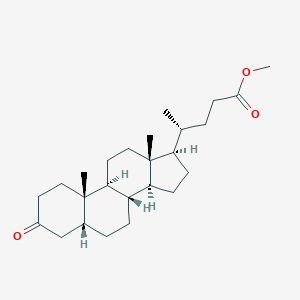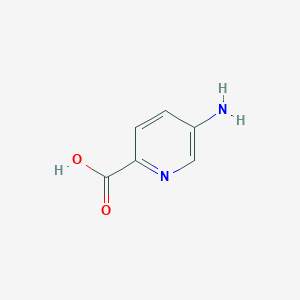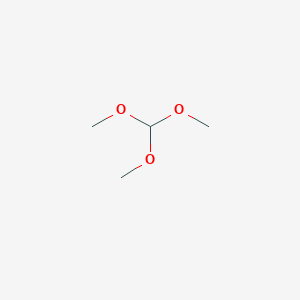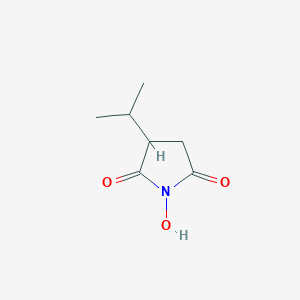
3-isopropyl-N-hydroxysuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-N-hydroxysuccinimide (IPHS) is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. It is a hydroxysuccinimide derivative that has a unique structure and properties that make it useful in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-isopropyl-N-hydroxysuccinimide is based on its ability to activate carboxylic acids. It reacts with carboxylic acids to form an activated intermediate that is highly reactive towards nucleophiles such as amines and alcohols. This reaction results in the formation of an amide or ester bond, depending on the nucleophile used.
Biochemische Und Physiologische Effekte
3-isopropyl-N-hydroxysuccinimide has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-isopropyl-N-hydroxysuccinimide in laboratory experiments is its high reactivity towards carboxylic acids. This allows for efficient peptide synthesis and protein modification. Additionally, 3-isopropyl-N-hydroxysuccinimide is relatively inexpensive and easy to use. However, one of the limitations of using 3-isopropyl-N-hydroxysuccinimide is its sensitivity to moisture and air. It must be stored in a dry and air-tight container to prevent degradation.
Zukünftige Richtungen
There are several future directions for the use of 3-isopropyl-N-hydroxysuccinimide in scientific research. One potential application is in the development of new drugs and therapeutics. 3-isopropyl-N-hydroxysuccinimide could be used as a coupling reagent for the synthesis of peptide and protein-based drugs. Additionally, 3-isopropyl-N-hydroxysuccinimide could be used in the development of new enzyme immobilization techniques, which could have applications in biocatalysis and biosensors. Finally, 3-isopropyl-N-hydroxysuccinimide could be used in the synthesis of new materials, such as polymers and hydrogels, which could have applications in drug delivery and tissue engineering.
Conclusion
In conclusion, 3-isopropyl-N-hydroxysuccinimide is a useful chemical compound that has many potential applications in scientific research. Its high reactivity towards carboxylic acids makes it useful in peptide synthesis, protein modification, and enzyme immobilization. While there are limitations to its use, such as its sensitivity to moisture and air, 3-isopropyl-N-hydroxysuccinimide has many advantages and has the potential to contribute to the development of new drugs, materials, and techniques in the future.
Synthesemethoden
3-isopropyl-N-hydroxysuccinimide can be synthesized by reacting isobutylene with succinic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with hydroxylamine to form 3-isopropyl-N-hydroxysuccinimide. This synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-N-hydroxysuccinimide has been used in various scientific research applications such as peptide synthesis, protein modification, and enzyme immobilization. It is commonly used as a coupling reagent for the activation of carboxylic acids in peptide synthesis. It can also be used to modify proteins by reacting with lysine residues, resulting in the formation of succinimide side chains. Furthermore, 3-isopropyl-N-hydroxysuccinimide has been used to immobilize enzymes on solid supports, which can improve their stability and activity.
Eigenschaften
CAS-Nummer |
121757-21-9 |
|---|---|
Produktname |
3-isopropyl-N-hydroxysuccinimide |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
1-hydroxy-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(9)8(11)7(5)10/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
WIGWKTBHGPGHKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)N(C1=O)O |
Kanonische SMILES |
CC(C)C1CC(=O)N(C1=O)O |
Synonyme |
2,5-Pyrrolidinedione,1-hydroxy-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



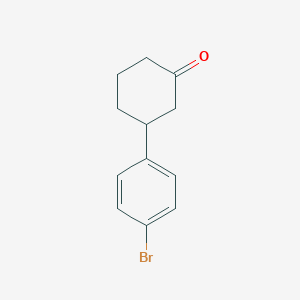

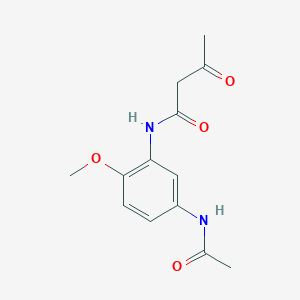

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
